N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide
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Description
N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential in Vascular Dysfunction
Research has indicated that compounds structurally similar to N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide show promise in the treatment of vascular dysfunction, including ischemia/reperfusion injury. A study highlighted the development of small-molecular inhibitors with a scaffold that includes substituted hydantoin linked to a halophenylfuran group via an amide bond, showing potent inhibitory activity against Ca²⁺-induced mitochondrial swelling, a key factor in vascular dysfunction (Shinpei Murasawa et al., 2012).
Cellular Distribution and Antiparasitic Activity
Another area of research explores the cellular distribution properties of DNA-binding cationic compounds related to furamidine, suggesting that the structural features of compounds like N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide could contribute to their selective accumulation in cell nuclei. This property is significant for designing drugs targeting nuclear DNA, with implications in antiparasitic drug development (A. Lansiaux et al., 2002).
Photophysical Properties for Imaging Applications
The spectral properties of novel Y-shaped fluorophores with imidazole rings have been investigated, showing potential applications in bioimaging and fluorescent labeling. These studies provide insights into how the electron-donating and electron-withdrawing groups in compounds like N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide influence their absorption and fluorescence spectra, which could be leveraged in developing imaging agents (M. Danko et al., 2012).
Antimicrobial and Antibiofilm Properties
Research into acylthioureas and related compounds has demonstrated significant anti-pathogenic activity, particularly against biofilm-forming bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the phenyl substituent enhances these effects, suggesting that compounds with similar structural motifs could be developed as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Antiprotozoal Agents
Compounds with imidazolidine skeletons have shown promise as antiprotozoal agents, targeting diseases like trypanosomiasis. Modifications to increase the π-acceptor character through N-fluorophenyl substituents have been explored to enhance the activity and selectivity against protozoal pathogens, indicating a potential therapeutic application of compounds structurally related to N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide in treating protozoal infections (M. Hobbs et al., 2010).
properties
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-17-4-6-22-21(12-17)25(20(14-27)16-28-22)30-10-8-19(9-11-30)26(31)29-15-18-5-7-23(32-2)24(13-18)33-3/h4-7,12-13,16,19H,8-11,15H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMNYRSPQMIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide |
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